molecular formula C11H8N2O3 B8698912 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzofuran-4-ol

2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzofuran-4-ol

Cat. No.: B8698912
M. Wt: 216.19 g/mol
InChI Key: VRHGTTPPUSIUNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzofuran-4-ol is an organic compound that features a benzofuran ring fused with an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzofuran-4-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-methyl-1,3,4-oxadiazole-2-thiol with 2-hydroxybenzaldehyde under basic conditions to form the desired benzofuran derivative. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzofuran-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the benzofuran ring can be oxidized to form a ketone.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzofuran-4-ol involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to DNA or proteins. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzofuran-4-ol is unique due to the combination of the benzofuran and oxadiazole rings, which imparts distinct electronic and steric properties. This makes it particularly interesting for applications requiring specific molecular interactions and stability .

Properties

Molecular Formula

C11H8N2O3

Molecular Weight

216.19 g/mol

IUPAC Name

2-(5-methyl-1,3,4-oxadiazol-2-yl)-1-benzofuran-4-ol

InChI

InChI=1S/C11H8N2O3/c1-6-12-13-11(15-6)10-5-7-8(14)3-2-4-9(7)16-10/h2-5,14H,1H3

InChI Key

VRHGTTPPUSIUNU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(O1)C2=CC3=C(C=CC=C3O2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

By the reactions in the same manner as in Starting Material Synthesis Example 5 using 2-(4-methoxybenzo(b)furan-2-yl)-5-methyl-1,3,4-oxadiazole (6.5 g) and boron tribromide (27 ml), the title compound (3.3 g) was obtained as yellow crystals.
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
27 mL
Type
reactant
Reaction Step One

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